(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine
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Overview
Description
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone with diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine typically involves stereospecific methods to ensure the correct configuration of the compound. One approach involves the use of chiral catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol: An intermediate in the synthesis of tapentadol.
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine: Another compound with similar structural features.
Uniqueness
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is a synthetic organic compound notable for its unique structural features, which include two methoxy-substituted phenyl groups and a central carbon chain with two amine functionalities. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₆N₂O₂, with a molecular weight of approximately 314.42 g/mol. The presence of methoxy groups ortho to each other on the phenyl rings contributes to its distinct electronic properties, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
- Case Study : In vitro assays demonstrated that the compound effectively inhibits the growth of MDA-MB-231 breast cancer cells and HT-29 colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, leading to reduced cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5.5 | Apoptosis induction |
HT-29 | 7.8 | Cell cycle arrest |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties against various pathogens. Preliminary results suggest that it has inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Case Study : In a study targeting Staphylococcus aureus, this compound showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL. This suggests potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) | Observations |
---|---|---|
Staphylococcus aureus | 10 | Effective against biofilm formation |
Escherichia coli | 15 | Moderate activity |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The amine groups in the compound can form hydrogen bonds with various biological macromolecules, influencing cellular signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Studies suggest that this compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Comparative Analysis
To better understand the potential of this compound in comparison to structurally similar compounds, a comparative analysis was conducted:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-(-)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | 148369-91-9 | Enantiomeric form with differing activity |
(S)-Daipen | 148369-91-9 | Exhibits similar amine functionalities |
Properties
CAS No. |
652969-24-9 |
---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-9-5-7-11-16(14)22-3)15-10-6-8-12-17(15)23-4/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1 |
InChI Key |
JOBYUDVDOXBYND-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N |
Origin of Product |
United States |
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